3-bromo-1,2,5,6-tetrahydropyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-2-1-3-7-5(4)8/h2H,1,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBRTWEFHUWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1,2,5,6 Tetrahydropyridin 2 One and Analogous Derivatives
Direct Halogenation Strategies for Piperidinone Scaffolds
Direct halogenation of a pre-existing piperidinone ring system is a primary strategy for the introduction of a bromine atom. The specific protocol employed is largely dependent on whether the piperidinone precursor is saturated or already contains a degree of unsaturation.
Alpha-Bromination Protocols for Oxopiperidine Precursors
The introduction of a bromine atom at the alpha-position to the carbonyl group of a saturated piperidin-2-one is a common method for producing brominated lactams. This transformation can be achieved through several established protocols. One such method involves the direct bromination of a piperidine-2,6-dione with liquid bromine in a suitable solvent like chloroform at elevated temperatures. This reaction proceeds via an enol or enolate intermediate, leading to the substitution of a hydrogen atom with a bromine atom at the alpha-position.
A milder and often more selective approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. For instance, the alpha-bromination of 1-methyl-piperidin-4-one can be successfully carried out using NBS in the presence of a catalyst such as ammonium acetate. This method is advantageous as it often results in cleaner reactions with fewer byproducts.
The general mechanism for the acid-catalyzed alpha-bromination of a ketone, which is analogous to a lactam, involves the tautomerization of the carbonyl compound to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of the alpha-bromo derivative and hydrogen bromide. In base-catalyzed halogenation, a base abstracts a proton from the alpha-carbon to form an enolate, which then acts as a nucleophile and attacks the bromine molecule.
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| Piperidine-2,6-dione | Br2, Chloroform, 110°C | 3-Bromo-2,6-piperidinedione | Guidechem |
| 1-Methyl-piperidin-4-one | NBS, Ammonium Acetate, Diethyl Ether, <5°C | 3-Bromo-1-methyl-piperidin-4-one | Google Patents |
Selective Bromination of Unsaturated Lactam Ring Systems
For the selective bromination of a lactam that already possesses a double bond, such as a dihydropyridinone, allylic bromination is a key strategy. This reaction introduces a bromine atom at the carbon atom adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator like azobisisobutyronitrile (AAIBN) or light.
The mechanism of allylic bromination with NBS proceeds through a free radical chain reaction. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from the unsaturated lactam, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2, which is present in low concentrations, to yield the allylic bromide product and a new bromine radical, which continues the chain reaction. The low concentration of Br2 is crucial to prevent the competing electrophilic addition to the double bond.
Elimination Reactions Leading to Tetrahydropyridinone Unsaturation
The double bond in the 1,2,5,6-tetrahydropyridin-2-one ring can be introduced through elimination reactions of suitably functionalized saturated piperidinone precursors. These reactions typically involve the removal of a hydrogen halide or other leaving groups from adjacent carbon atoms.
Dehydrobromination from Vicinal Dihalo or Bromohydroxy Intermediates
A plausible synthetic route to 3-bromo-1,2,5,6-tetrahydropyridin-2-one involves the dehydrobromination of a vicinal dihalo or bromohydroxy piperidinone intermediate. For instance, a 3,4-dibromopiperidin-2-one precursor could undergo elimination of one equivalent of hydrogen bromide to introduce the double bond between C3 and C4 or C4 and C5, depending on the reaction conditions and the stereochemistry of the starting material. Similarly, a 4-bromo-3-hydroxypiperidin-2-one could be subjected to dehydration and dehydrobromination to achieve the desired unsaturation. The synthesis of such precursors could potentially be achieved through the halogenation of a piperidin-2-one followed by further functionalization.
Base-Promoted β-Elimination Pathways
Base-promoted β-elimination is a fundamental reaction in organic synthesis for the formation of alkenes. In the context of synthesizing this compound, this would involve the treatment of a 3,4-dibromopiperidin-2-one or a similar precursor with a base. The base would abstract a proton from the carbon beta to the leaving group (a bromine atom), leading to the formation of a double bond and the expulsion of the bromide ion. The regioselectivity of the elimination (i.e., the position of the newly formed double bond) would be influenced by factors such as the strength and steric bulk of the base, the nature of the solvent, and the temperature. For example, a bulky base like potassium tert-butoxide might favor the formation of the less substituted alkene (Hofmann product), while a smaller base like sodium ethoxide would likely lead to the more substituted alkene (Zaitsev product).
Cyclization and Annulation Approaches for the Tetrahydropyridinone Core
The construction of the tetrahydropyridinone ring itself can be achieved through various cyclization and annulation strategies. These methods build the heterocyclic core from acyclic precursors.
One powerful method for the synthesis of cyclic β-keto esters, which can be precursors to tetrahydropyridinones, is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is effected by a strong base. For the synthesis of a tetrahydropyridinone derivative, an amino diester could be envisioned as a starting material, which upon cyclization would form the lactam ring.
Domino reactions, where a series of reactions occur in a single pot, offer an efficient route to complex molecules like tetrahydropyridinones. For example, a multi-component reaction involving an aldehyde, a cyano-containing C-H acid, an ester of a 3-oxocarboxylic acid, and ammonium acetate can lead to the formation of polysubstituted 1,4,5,6-tetrahydropyridines through a sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization. nih.gov
Furthermore, transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation–alkyne coupling followed by electrocyclization, have been developed for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines. nih.gov These methods provide access to the core structure, which can then be further functionalized.
| Compound Name |
|---|
| This compound |
| Piperidin-2-one |
| Piperidine-2,6-dione |
| N-bromosuccinimide |
| 1-methyl-piperidin-4-one |
| Azobisisobutyronitrile |
| 3,4-dibromopiperidin-2-one |
| 4-bromo-3-hydroxypiperidin-2-one |
| Potassium tert-butoxide |
| Sodium ethoxide |
Intramolecular Knoevenagel Condensation for Dihydropyridinone Synthesis
The intramolecular Knoevenagel condensation is a powerful tool for the synthesis of various heterocyclic compounds, including dihydropyridinones. This reaction typically involves the cyclization of a precursor molecule containing both an active methylene (B1212753) group and a carbonyl group, facilitated by a base. For the synthesis of dihydropyridinone rings, this can involve the cyclization of an acyclic amide precursor bearing a ketone or aldehyde functionality. The reaction proceeds through the formation of an enolate, which then attacks the carbonyl group intramolecularly, followed by dehydration to yield the unsaturated lactam.
While direct synthesis of this compound via this method is not extensively documented, the synthesis of related 3-bromo-5,6-dihydropyridin-2-ones has been achieved through a β,γ-unsaturated α-bromo-ketene/imine cycloaddition. This reaction provides a practical route to these brominated lactams, which can serve as versatile intermediates for further functionalization researchgate.net. The presence of the bromine atom on the double bond allows for subsequent reactions such as aziridination or displacement with nucleophiles researchgate.net.
The general mechanism for an intramolecular Knoevenagel-type cyclization to form a dihydropyridinone ring is depicted below:
General Reaction Scheme: An open-chain precursor containing an activated methylene group and a carbonyl moiety undergoes base-catalyzed intramolecular cyclization.
| Reactant | Catalyst | Product |
| Acyclic amide with a terminal carbonyl group | Base (e.g., Piperidine (B6355638), Et3N) | Dihydropyridinone |
The product selectivity in such reactions can be highly dependent on the reaction conditions, including the choice of catalyst and solvent nih.gov. For instance, the use of piperidine and acetic acid in benzene can favor the formation of the uncyclized benzylidene malonate, whereas stronger Lewis acids like TiCl4 can promote the cyclization to indene derivatives in related systems nih.gov.
One-Pot Multicomponent Reactions Incorporating Nitrogen and Carbonyl Moieties
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy and procedural simplicity. The synthesis of tetrahydropyridine (B1245486) derivatives is well-suited to MCR approaches, often involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), and an active methylene compound.
For the synthesis of tetrahydropyridinone scaffolds, a typical MCR might involve an amine, an aldehyde, and a β-ketoester. Various catalysts, including phosphomolybdic acid and nano-SnCl4/γ-Al2O3, have been employed to facilitate these transformations, often under thermal or microwave conditions researchgate.net. These catalysts can be heterogeneous, allowing for easy recovery and reuse researchgate.net.
A hypothetical one-pot synthesis of a substituted tetrahydropyridinone is outlined in the table below:
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Aniline derivative | Aromatic aldehyde | β-ketoester | Phosphomolybdic Acid | Substituted tetrahydropyridine |
Researchers have developed MCRs that lead to highly functionalized tetrahydropyridines with good to excellent yields and diastereoselectivities researchgate.netnih.gov. These reactions often proceed through a cascade of events, such as Michael addition, Knoevenagel condensation, and intramolecular cyclization.
Cross-Coupling Strategies Employing Brominated Precursors
The bromine atom in this compound serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These methods are fundamental for the diversification of the tetrahydropyridinone core.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylated Tetrahydropyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. In the context of this compound, the vinylic bromide can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 3-arylated tetrahydropyridinones.
These reactions are typically carried out in the presence of a palladium(0) catalyst, such as Pd(PPh3)4, and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system, which can include aqueous mixtures organic-chemistry.org. The reaction is known for its high functional group tolerance and generally proceeds with retention of stereochemistry at the double bond.
Typical Suzuki-Miyaura Coupling Conditions:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| 3-Bromo-tetrahydropyridinone | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 3-Aryl-tetrahydropyridinone |
The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by the nature of the catalyst, ligands, base, and solvent. For instance, the use of potassium aryl- and heteroaryltrifluoroborates as coupling partners with alkenyl bromides has been shown to be effective organic-chemistry.org.
Other Transition Metal-Mediated Approaches for Carbon-Carbon Bond Formation
Beyond the Suzuki-Miyaura coupling, other transition metal-catalyzed reactions can be employed to functionalize the this compound scaffold. These methods provide access to a diverse array of substituted analogs.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction allows for the coupling of terminal alkynes with vinyl or aryl halides. Applying this to this compound would yield 3-alkynyl derivatives, which are valuable precursors for further transformations.
Heck Coupling: The palladium-catalyzed Heck reaction couples the brominated tetrahydropyridinone with alkenes to introduce alkenyl substituents at the 3-position.
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the brominated substrate, typically catalyzed by a palladium or nickel complex.
Stille Coupling: In a Stille coupling, an organostannane reagent is coupled with the organic halide in the presence of a palladium catalyst.
The choice of a specific cross-coupling reaction depends on the desired substituent to be introduced and the compatibility of the functional groups present in the starting materials. These transition metal-catalyzed C-C bond-forming reactions are powerful tools for creating molecular complexity from simpler precursors nih.govnih.gov.
Control of Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted tetrahydropyridinones often presents challenges in controlling the regioselectivity and stereoselectivity of the reactions, particularly when multiple reactive sites are present or new stereocenters are formed.
Diastereoselective Synthesis of Substituted Tetrahydropyridinone Derivatives
Achieving high diastereoselectivity is crucial when synthesizing tetrahydropyridinone derivatives with multiple stereocenters, as different diastereomers can exhibit distinct biological activities. Various strategies have been developed to control the stereochemical outcome of these syntheses.
One approach involves a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent acid/borohydride-promoted reduction in a one-pot cascade process. This method has been shown to produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivities (>95% ds) nih.gov. The stereochemical outcome is rationalized by a kinetically controlled protonation followed by a face-selective borohydride reduction of an iminium ion intermediate nih.gov.
The table below summarizes the diastereoselectivity achieved in the synthesis of various substituted tetrahydropyridines using this cascade reaction:
| Imine Substituent | Alkyne Substituent | Product | Overall Yield (%) | Diastereoselectivity (%) |
| N-Benzyl, C(5)-Ethyl | Phenyl, Phenyl | 6h | 85 | >95 |
| N-Benzyl, C(5)-Ethyl | i-Pr, Me | 6i | 81 | >95 |
| N-Benzyl, C(5)-Ethyl | t-Bu, Me | 6j | 79 | >95 |
Data adapted from a study on a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines nih.gov.
The control of regioselectivity is also a significant consideration, for example, in the bromination of tetrahydropyridinone precursors. The position of bromination can be directed by the reaction conditions, such as the acidity of the medium nih.govorganic-chemistry.orgnih.gov. For instance, under acidic conditions, certain positions on a heterocyclic ring can be deactivated towards electrophilic attack, allowing for bromination to occur at a different, more reactive site nih.gov.
Regiochemical Directivity in Bromination and Subsequent Functionalization
The synthesis of this compound, a derivative of δ-valerolactam, is a process governed by the principles of regioselectivity in the α-halogenation of carbonyl compounds. The position of bromination on the tetrahydropyridin-2-one ring is critically influenced by the reaction conditions, which determine whether the reaction proceeds under kinetic or thermodynamic control.
Under thermodynamic control, the reaction favors the formation of the more stable product. In the context of the α-bromination of a lactam, this corresponds to the formation of the more substituted enol intermediate. For an N-protected 1,2,5,6-tetrahydropyridin-2-one, the α-carbon at the 3-position is more substituted than the α-carbon at the 6-position. Consequently, thermodynamic conditions, typically involving acidic catalysis, are expected to yield the 3-bromo derivative as the major product. The stability of the enol intermediate is the driving force for this regioselectivity. Research on the regioselective α-monochlorination of N-protected-3-piperidones using N-chlorosuccinimide (NCS) and an acidic ion-exchange resin like Amberlyst-15 has demonstrated a strong preference for halogenation at the C-4 position, which is analogous to the C-3 position in the tetrahydropyridin-2-one system when numbering starts from the nitrogen atom. This provides strong evidence for the feasibility of regioselective bromination at the C-3 position under similar acidic conditions.
Conversely, kinetic control favors the formation of the product that is formed most rapidly. This is achieved by using a strong, sterically hindered base at low temperatures, which facilitates the formation of the less substituted, or kinetic, enolate. In the case of 1,2,5,6-tetrahydropyridin-2-one, the protons at the 6-position are generally more accessible than those at the 3-position. Therefore, kinetically controlled bromination would be expected to yield the 6-bromo derivative. The choice of a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures is crucial for selectively generating the kinetic enolate and, subsequently, the kinetically favored product. udel.edumasterorganicchemistry.comyoutube.comyoutube.com
A practical example of α-bromination on a related piperidine system involves the treatment of 1-Boc-piperidin-4-one with bromine and aluminum chloride in a mixture of tetrahydrofuran (B95107) and diethyl ether at 0°C. This reaction yields the corresponding α-bromoketone, demonstrating a successful application of electrophilic bromination on a saturated nitrogen heterocycle.
The this compound, once synthesized, is a versatile intermediate for further functionalization. The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions.
Subsequent Functionalization Reactions:
Nucleophilic Substitution: The C-Br bond at the 3-position can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, including amines, alcohols, and thiols, leading to a range of 3-substituted tetrahydropyridin-2-one derivatives. The reactivity of α-bromo amides in nucleophilic substitution reactions is well-documented, providing a reliable pathway for diversification.
Palladium-Catalyzed Cross-Coupling Reactions: The 3-bromo derivative serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. fiveable.menobelprize.org These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecular architectures. For instance, coupling with boronic acids (Suzuki coupling) can introduce aryl or vinyl substituents at the 3-position. Similarly, reactions with amines (Buchwald-Hartwig amination) offer a direct route to 3-amino-tetrahydropyridin-2-one derivatives. The use of palladium precatalysts, such as those based on RuPhos and BrettPhos ligands, has been shown to be effective in the C,N-cross coupling of 3-halo-2-aminopyridines, highlighting the potential for similar applications with 3-bromo-tetrahydropyridin-2-ones.
Below are interactive tables summarizing the expected regiochemical outcomes of bromination under different conditions and the potential subsequent functionalization reactions.
Table 1: Regiochemical Control in the Bromination of 1,2,5,6-Tetrahydropyridin-2-one
| Control Type | Reaction Conditions | Major Product | Intermediate | Rationale |
| Thermodynamic | Acidic catalyst (e.g., H+), higher temperature | This compound | More substituted enol | Formation of the more stable enol intermediate. |
| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78°C) | 6-Bromo-1,2,5,6-tetrahydropyridin-2-one | Less substituted enolate | Faster deprotonation at the less sterically hindered position. |
Table 2: Subsequent Functionalization of this compound
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | Amines (R2NH), Alcohols (ROH), Thiols (RSH) | 3-Amino-, 3-Alkoxy-, 3-Thio- derivatives |
| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, base | 3-Aryl/vinyl- derivatives |
| Heck Coupling | Alkenes, Pd catalyst, base | 3-Alkenyl- derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 3-Amino- derivatives |
Reactivity and Transformational Chemistry of 3 Bromo 1,2,5,6 Tetrahydropyridin 2 One
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom attached to the unsaturated ring of 3-bromo-1,2,5,6-tetrahydropyridin-2-one is a key site for functionalization through nucleophilic substitution reactions. These transformations allow for the introduction of a wide array of substituents, significantly expanding the synthetic utility of the core structure.
Halogen-Metal Exchange for Organometallic Reagents
One of the most powerful methods for activating the C-Br bond is through halogen-metal exchange. This process converts the relatively unreactive organic halide into a highly nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the bromo compound with strong bases or electropositive metals. wikipedia.orgyoutube.com
Commonly used reagents for this purpose include organolithium compounds, such as n-butyllithium (n-BuLi), and magnesium metal. wikipedia.orgyoutube.comlibretexts.org The reaction with lithium metal or an organolithium reagent results in the formation of an organolithium compound, while reaction with magnesium yields a Grignard reagent. libretexts.orglibretexts.org These newly formed organometallic reagents are potent nucleophiles and strong bases, enabling a variety of subsequent reactions. libretexts.orglibretexts.org
The general scheme for these transformations can be represented as follows:
Formation of an Organolithium Reagent: R-Br + 2 Li → R-Li + LiBr
Formation of a Grignard Reagent: R-Br + Mg → R-MgBr
Where R represents the 1,2,5,6-tetrahydropyridin-2-one scaffold.
The resulting organometallic intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. libretexts.org Carboxylation with carbon dioxide produces carboxylic acids, and reaction with other alkyl halides can lead to the formation of new carbon-carbon bonds. The choice of solvent is crucial for the stability and reactivity of these organometallic reagents, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being commonly employed to stabilize Grignard reagents through complexation. libretexts.orglibretexts.org
Table 1: Examples of Halogen-Metal Exchange and Subsequent Reactions
| Reagent | Electrophile | Product | Reference |
|---|---|---|---|
| n-Butyllithium | Benzaldehyde | Aryl-substituted alcohol | tcnj.edu |
| Magnesium | Carbon Dioxide | Carboxylic acid derivative | libretexts.orglibretexts.org |
It is important to note that the conditions for halogen-metal exchange, such as temperature and order of addition, must be carefully controlled to avoid side reactions. tcnj.eduresearchgate.net For instance, low temperatures are often necessary to prevent the highly reactive organometallic intermediates from reacting with other functional groups present in the molecule. tcnj.edu
Displacement Reactions with Various Nucleophiles
The bromine atom in this compound can also be directly displaced by a variety of nucleophiles in what are known as nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the departure of the bromide ion as a leaving group. libretexts.org
The success of these reactions depends on several factors, including the strength of the nucleophile, the reaction conditions (solvent, temperature), and the electronic properties of the substrate. A wide range of nucleophiles can be employed, leading to the formation of diverse derivatives.
Table 2: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product Functional Group |
|---|---|
| Hydroxide (B78521) ion (OH⁻) | Hydroxy derivative |
| Alkoxide ions (RO⁻) | Ether derivative |
| Cyanide ion (CN⁻) | Cyano derivative |
| Azide ion (N₃⁻) | Azido derivative |
| Amines (RNH₂, R₂NH) | Amino derivative |
For example, reaction with sodium hydroxide would lead to the corresponding hydroxy-tetrahydropyridinone, while treatment with an alkoxide, such as sodium methoxide, would yield a methoxy-substituted derivative. The use of nitrogen-based nucleophiles like ammonia (B1221849) or primary and secondary amines allows for the introduction of amino functionalities.
These displacement reactions provide a straightforward route to functionalize the pyridinone ring, offering access to a variety of compounds with potentially interesting chemical and biological properties.
Reactions Involving the Unsaturated Carbon-Carbon Double Bond
The endocyclic double bond in this compound is another key reactive site, susceptible to a variety of addition reactions. These transformations can alter the saturation level of the ring and introduce new functional groups on adjacent carbon atoms.
Addition Reactions (e.g., Hydrogenation, Hydrohalogenation)
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The result is the formation of the corresponding saturated lactam, 3-bromo-piperidin-2-one.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond can also occur. This reaction proceeds via an electrophilic addition mechanism, where the initial protonation of the double bond leads to a carbocation intermediate, which is then attacked by the halide ion. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
1,3-Dipolar Cycloaddition Reactions
The double bond of this compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction involves the concerted or stepwise addition of a 1,3-dipole to the double bond, leading to the formation of a five-membered heterocyclic ring. uchicago.edu
1,3-dipoles are molecules that can be represented as having a three-atom π-system with four electrons, with positive and negative charges delocalized over the three atoms. Common examples of 1,3-dipoles include nitrones, azides, and nitrile oxides. uchicago.edu The reaction of this compound with a nitrone, for instance, would result in the formation of an isoxazolidine (B1194047) ring fused to the pyridinone core. nih.gov
These cycloaddition reactions are highly valuable for the construction of complex polycyclic systems from relatively simple starting materials. pku.edu.cn The regioselectivity and stereoselectivity of these reactions are often predictable and can be influenced by the nature of the dipole, the dipolarophile, and the reaction conditions. nih.gov
Reactions at the Carbonyl Moiety
The carbonyl group of the lactam functionality in this compound is also a site for chemical modification, although it is generally less reactive than the C-Br bond or the C=C double bond towards nucleophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group.
Nevertheless, the carbonyl group can undergo certain transformations. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, leading to the opening of the lactam ring.
Furthermore, the carbonyl oxygen can be protonated under acidic conditions, which can activate the lactam ring towards certain reactions. The N-H proton of the lactam can also be deprotonated by a strong base, generating an anion that can then be alkylated or undergo other reactions.
While reactions directly at the carbonyl are less common compared to substitutions at the bromine and additions to the double bond, they still represent a potential avenue for the further diversification of this versatile scaffold.
Reduction of the Lactam Carbonyl
The reduction of the lactam carbonyl in this compound is a key transformation that can lead to the corresponding cyclic amines. Powerful reducing agents are typically required for this conversion.
With Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and lactams to amines. masterorganicchemistry.comsemanticscholar.orgacs.org The reaction involves the transfer of hydride ions to the carbonyl carbon. pearson.com While LiAlH₄ is effective for lactam reduction, its reactivity with the α-bromo substituent must be considered. Although reduction of alkyl halides by LiAlH₄ is possible, it is generally not a highly favorable reaction and may occur as a side reaction depending on the specific conditions. reddit.com The primary product expected from the LiAlH₄ reduction of this compound would be 3-bromo-1,2,3,4,5,6-hexahydropyridine (3-bromopiperidine). The double bond would also be reduced under these conditions.
Other Reducing Agents: Other reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) are also commonly used for lactam reduction. semanticscholar.org The chemoselectivity of these reagents in the presence of an α-bromo substituent and a double bond would need to be evaluated to predict the major product.
A summary of expected reduction outcomes is presented below:
| Reagent | Expected Major Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Bromopiperidine | Powerful reagent; potential for side reactions. masterorganicchemistry.comreddit.com |
| Borane-THF (BH₃-THF) | 3-Bromopiperidine | Commonly used for lactam reduction. semanticscholar.org |
Derivatization of the Carbonyl Group (e.g., Wittig reactions)
The lactam carbonyl of this compound can undergo reactions with nucleophiles, such as ylides in the Wittig reaction, to form exocyclic double bonds.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. libretexts.orgwikipedia.org While aldehydes and ketones are the most common substrates, the reaction can also be applied to lactam carbonyls, although they are generally less reactive. rsc.orgrsc.orgresearchgate.net The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield 3-bromo-2-methylene-1,2,5,6-tetrahydropyridine.
The mechanism proceeds through the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate then fragments to give the desired alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org
| Wittig Reagent | Expected Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Bromo-2-methylene-1,2,5,6-tetrahydropyridine |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 3-Bromo-2-ethylidene-1,2,5,6-tetrahydropyridine |
It is important to note that the reactivity can be influenced by the stability of the ylide. Stabilized ylides are less reactive than non-stabilized ones. organic-chemistry.org Also, derivatization of lactam carbonyls has been noted with other reagents like hydrazides under specific conditions, though they are generally less reactive than aldehydes and ketones. nih.gov
Rearrangements and Ring Transformations
The presence of the bromine atom on the carbon adjacent to the carbonyl group makes this compound susceptible to various rearrangement reactions.
The bromine atom, being a good leaving group, can facilitate skeletal rearrangements. One notable example is the Favorskii rearrangement, which occurs in α-halo ketones in the presence of a base. nrochemistry.comwikipedia.org While the substrate is a lactam, a similar rearrangement pathway could be envisioned. The reaction typically involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring opening. chemistwizards.comyoutube.com In cyclic systems, this rearrangement leads to ring contraction. wikipedia.orgambeed.com For this compound, a Favorskii-type rearrangement could potentially lead to a five-membered ring system.
Silver ion-assisted rearrangements of α-bromo ketones are also known, proceeding through the formation of an α-ketocarbenium ion. scilit.com
Ring Contraction: As mentioned, the Favorskii rearrangement is a classic example of a ring contraction reaction for α-halo cyclic ketones. nrochemistry.comwikipedia.orgambeed.com The treatment of this compound with a base, such as an alkoxide, could potentially yield a pyrrolidine-carboxylic acid derivative. Other methods for ring contraction of piperidines have been developed, some involving radical-mediated processes or oxidative C-N bond cleavage. nih.govnih.gov
Ring Expansion: Ring expansion reactions of six-membered rings are also well-documented, often proceeding through rearrangements like the Tiffeneau–Demjanov or Beckmann rearrangements. nih.govwikipedia.org For a ring expansion to occur with this compound, a different set of reagents and reaction pathways would be necessary, for instance, those that generate a carbocation adjacent to the ring. youtube.commasterorganicchemistry.comyoutube.com
| Reaction Type | Potential Outcome | Key Features |
| Favorskii-type Rearrangement | Ring Contraction | Base-mediated, proceeds through a bicyclic intermediate. nrochemistry.comwikipedia.org |
| Photomediated Radical Reaction | Ring Contraction | Can occur under mild conditions. nih.gov |
| Carbocation Rearrangement | Ring Expansion | Often driven by the formation of a more stable ring system. masterorganicchemistry.comyoutube.com |
Oxidation and Reduction Processes of the Tetrahydropyridinone Ring
Selective dehydrogenation of the tetrahydropyridinone ring would lead to the formation of the corresponding pyridinone or dihydropyridinone. This transformation introduces further unsaturation into the ring system, leading to more aromatic character.
Palladium-based catalysts are often effective for the dehydrogenation of cyclic compounds. researchgate.net For instance, palladium on carbon (Pd/C) with a suitable hydrogen acceptor or under aerobic conditions can be used. Homogeneous palladium catalysts have also been employed for the dehydrogenation of 1,4-dihydropyridines to pyridines. researchgate.net The dehydrogenation of substituted cyclohexanones to phenols using palladium(II) catalysts with molecular oxygen as the oxidant has also been reported, suggesting that similar conditions might be applicable to the tetrahydropyridinone system. nih.gov The development of catalytic dehydrogenation processes is an active area of research. taylorfrancis.comrsc.org
The expected product from the selective dehydrogenation of this compound would be 3-bromo-1,2-dihydropyridin-2-one or 3-bromo-2-pyridone, depending on the extent of oxidation.
| Catalyst System | Potential Product |
| Pd/C, heat | 3-Bromo-1,2-dihydropyridin-2-one or 3-Bromo-2-pyridone |
| Homogeneous Pd catalyst researchgate.net | 3-Bromo-2-pyridone |
Reduction of the Double Bond or Lactam Nitrogen
The reduction of this compound can selectively target either the alkene functionality or the lactam carbonyl, depending on the choice of reducing agent and reaction conditions. These transformations would yield 3-bromopiperidin-2-one (B1266126) or a substituted piperidine (B6355638), respectively.
Reduction of the Carbon-Carbon Double Bond
The conjugated carbon-carbon double bond in α,β-unsaturated carbonyl compounds is susceptible to reduction through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium, platinum, and nickel. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, at varying temperatures and pressures. This method is highly effective for the chemoselective reduction of the alkene without affecting the more stable amide bond within the lactam ring. The expected product from this reaction would be 3-bromopiperidin-2-one.
General reaction scheme for the catalytic hydrogenation:
This compound + H₂ --(Catalyst)--> 3-bromopiperidin-2-one
Another approach for the 1,4-reduction of the conjugated system involves the use of metal hydrides. While strong reducing agents like lithium aluminum hydride will typically reduce the carbonyl group, milder or modified hydrides can be selective for the double bond.
Reduction of the Lactam Carbonyl
The amide functionality within the lactam ring is significantly less reactive than the carbon-carbon double bond and requires more potent reducing agents for its transformation. Complete reduction of the lactam carbonyl group to a methylene (B1212753) group (CH₂) is typically achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction would convert the lactam to a cyclic amine. The reaction is generally performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). It is important to note that under these strong reducing conditions, the bromo-substituent may also be susceptible to reduction.
General reaction scheme for the reduction of the lactam:
This compound --(LiAlH₄, THF)--> 3-bromopiperidine
Due to the lack of specific experimental data in the surveyed literature for the reduction of this compound, a detailed data table of reaction conditions and yields cannot be provided. The discussion above is based on the well-established reactivity of α,β-unsaturated lactams and related carbonyl compounds.
The Versatility of this compound in Synthetic Chemistry
The chemical compound this compound is a heterocyclic molecule that holds significant potential as a versatile intermediate and building block in the field of organic synthesis. Its structure, which combines a lactam functionality with a reactive vinyl bromide moiety within a tetrahydropyridine (B1245486) ring, offers multiple sites for chemical modification. This strategic placement of functional groups allows for its use in the construction of a wide array of more complex molecular architectures.
Applications As a Synthetic Intermediate and Building Block in Organic Synthesis
The utility of 3-bromo-1,2,5,6-tetrahydropyridin-2-one in synthetic organic chemistry is multifaceted. Its inherent reactivity makes it a valuable precursor for creating diverse molecular scaffolds, including complex heterocyclic systems and functionalized amine derivatives.
The tetrahydropyridinone core, functionalized with a bromine atom, is primed for reactions that can lead to the formation of more intricate heterocyclic structures. This includes the construction of fused ring systems and the generation of a variety of substituted pyridinones.
The presence of the vinyl bromide in this compound provides a reactive handle for intramolecular and intermolecular cyclization reactions, which are key strategies for building fused bicyclic and polycyclic scaffolds. While direct examples utilizing this specific tetrahydropyridinone are not extensively documented, the principle is well-established with similar halogenated heterocycles. For instance, bicyclic systems are often synthesized through reactions that involve the formation of a new ring fused to the initial heterocyclic structure. masterorganicchemistry.com The reactivity of the bromine atom allows for palladium-catalyzed cross-coupling reactions or nucleophilic substitution, which can be followed by a cyclization step to yield fused ring systems like thieno-pyridines or furo-pyridines. orgsyn.org
The this compound scaffold can be chemically manipulated to yield a variety of substituted pyridinones. The bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to introduce aryl, alkyl, or alkynyl groups at the 3-position. Furthermore, the tetrahydropyridine (B1245486) ring can be oxidized to the corresponding aromatic pyridone. This approach has been demonstrated in the synthesis of various pyridinone derivatives, which are recognized as important motifs in medicinal chemistry. frontiersin.orgnih.gov For example, 3-iodo-4-phenoxypyridinone has been identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov The synthesis of such compounds often relies on the functionalization of a pre-existing pyridinone ring, highlighting the value of halogenated precursors. frontiersin.orgnih.gov
A variety of substituted 2-pyridone derivatives have been synthesized and shown to possess anti-inflammatory activity. nih.gov The synthesis of these compounds often involves the regioselective introduction of substituents onto the pyridone core, a process where a halogenated precursor would be highly advantageous. nih.gov
The vinyl bromide functionality of this compound is susceptible to nucleophilic substitution, including amination reactions, to produce functionalized amine derivatives. Copper-catalyzed Ullmann-type reactions are a common method for the amination of aryl and vinyl halides. nih.gov This methodology can be applied to this compound to introduce a wide range of primary and secondary amines at the 3-position of the tetrahydropyridinone ring. The resulting enamine products are themselves versatile intermediates for further synthetic transformations.
| Entry | Bromo Compound | Amine | Product | Yield (%) |
| 1 | 4-bromodibenzothiophene | Ammonia (B1221849) | dibenzothiophen-4-amine | 71 |
| 2 | 2,8-dibromodibenzothiophene | Ammonia | dibenzothiophene-2,8-diamine | 97 |
| 3 | 2-bromodibenzofuran | Ammonia | dibenzofuran-2-amine | 98 |
| 4 | 2-bromodibenzothiophene | Ethylamine | N-ethyldibenzothiophen-2-amine | 81 |
This table illustrates the scope of copper-catalyzed amination on various bromo-heterocyclic compounds, demonstrating the potential synthetic routes for functionalized amine derivatives from this compound. nih.gov
In drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying new biologically active molecules. nih.gov this compound is an excellent building block for such libraries due to its multiple points of diversification. The bromine atom can be functionalized through a wide range of reactions, the lactam nitrogen can be alkylated or acylated, and the double bond can undergo various additions or be isomerized. This allows for the rapid generation of a large number of structurally diverse compounds from a single, readily accessible starting material. The concept of using privileged scaffolds, which are molecular frameworks that are able to bind to multiple biological targets, is a key strategy in medicinal chemistry. rsc.org The pyridinone scaffold is considered a privileged structure, further enhancing the value of its bromo-substituted precursor in the construction of discovery libraries. nih.gov
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Halogenated heterocycles have emerged as useful tools in this field. For example, 3-bromo-1,2,4,5-tetrazine (B6174517) has been synthesized and used for the chemoselective labeling of proteins. nih.gov The bromine atom on the tetrazine ring undergoes nucleophilic aromatic substitution with amino groups on proteins, such as lysine (B10760008) residues. nih.gov The resulting labeled protein can then participate in "click-to-release" reactions with a dienophile. nih.gov
By analogy, this compound could potentially be explored for similar bio-orthogonal applications. The vinyl bromide moiety offers a site for reaction with biological nucleophiles under specific conditions. While the reactivity of a vinyl bromide differs from that of a bromo-tetrazine, the principle of using a halogenated heterocycle as a handle for bioconjugation remains a promising area of investigation.
Spectroscopic and Computational Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would each provide unique and complementary information to confirm the identity and connectivity of 3-bromo-1,2,5,6-tetrahydropyridin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The vinyl proton at the C4 position would appear as a downfield signal due to its proximity to the electronegative bromine atom and its position within a double bond. The methylene (B1212753) protons at C5 and C6 would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and the vinyl proton. The N-H proton of the lactam would present as a broad singlet, with its chemical shift being solvent-dependent.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon (C2) of the lactam would be the most deshielded, appearing at the lowest field. The sp² carbons of the double bond (C3 and C4) would have characteristic shifts, with the C3 carbon directly attached to the bromine atom showing a significant downfield shift. The sp³ hybridized carbons (C5 and C6) would appear at higher fields.
Predicted NMR Data for this compound
Please note: These are predicted values and may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| N-H | 7.0 - 8.5 (broad s) | - |
| C2 | - | 165 - 175 |
| C3 | - | 115 - 125 |
| C4-H | 6.0 - 6.5 (m) | 120 - 130 |
| C5-H₂ | 2.5 - 3.0 (m) | 25 - 35 |
| C6-H₂ | 3.2 - 3.8 (m) | 40 - 50 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. ambeed.com
Molecular Ion: The electron impact (EI) mass spectrum of this compound would be expected to show a distinct molecular ion [M]⁺ peak. Due to the presence of a bromine atom, this peak would appear as a characteristic doublet with an approximate 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
Fragmentation Pattern: The molecular ion is energetically unstable and would likely undergo fragmentation to produce smaller, stable ions. ambeed.com Key predicted fragmentation pathways include the loss of a bromine radical (•Br) to give a prominent [M-Br]⁺ peak. Another likely fragmentation is the loss of a carbon monoxide (CO) molecule from the lactam ring, a common fragmentation for cyclic amides. Subsequent losses of ethene or other small neutral molecules could also be observed. The analysis of these fragments helps to piece together the molecular structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the lactam group would be prominent. The N-H stretching vibration would appear as a broad band, indicative of hydrogen bonding in the solid state or concentrated solutions. The C=C stretching of the alkene would also be visible, though it may be of medium to weak intensity. Finally, the C-Br stretching vibration would be observed in the fingerprint region of the spectrum.
Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Lactam N-H | Stretch | 3200 - 3400 (broad) |
| Alkene C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Lactam C=O | Stretch | 1670 - 1690 (strong) |
| Alkene C=C | Stretch | 1640 - 1660 |
| C-Br | Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is currently available, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state. A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.
This technique would confirm the geometry of the tetrahydropyridine (B1245486) ring, revealing its specific conformation (e.g., a distorted boat or chair-like form). It would also elucidate the planarity of the amide bond within the lactam ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the macroscopic properties of the crystalline solid.
Computational Chemistry Approaches for Understanding Molecular Properties and Reactivity
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G*, can be employed to model various properties.
Electronic Structure: DFT calculations can determine the optimized molecular geometry, predicting bond lengths and angles that would be expected from an X-ray crystal structure analysis. Furthermore, it allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are key to understanding the molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.
Reaction Pathways: Computational modeling can be used to explore potential reaction pathways involving this compound. By calculating the transition state energies for various hypothetical reactions, such as nucleophilic substitution at the C3 position or additions to the double bond, chemists can predict the most favorable reaction conditions and products. This theoretical insight is invaluable for guiding synthetic efforts and understanding the compound's chemical stability and reactivity profile.
Conformational Analysis and Energy Minimization Studies
Conformational analysis of the tetrahydropyridine ring in related structures, such as 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals that the ring typically adopts an envelope conformation. researchgate.net The conformation of the 1,2,3,4-tetrahydroquinoline (B108954) cycle is a critical determinant of the biological activity of potential drug candidates. nih.gov
Computational methods, such as Density Functional Theory (DFT), are employed to optimize the molecular structure and compare it with experimental data obtained from X-ray crystallography. For example, the optimized molecular structure of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine was calculated using DFT at the B3LYP/6-311G(d,p) level, showing good agreement with the solid-state structure. nih.gov These computational studies also provide insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap. nih.gov
The table below summarizes key conformational and interaction data for related brominated heterocyclic compounds.
| Compound | Ring Conformation | Key Intermolecular Interactions |
| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Pyrrolidine ring: Envelope | N—H⋯O, C—H⋯O, C—H⋯F, C—H⋯Br hydrogen bonds, C—H⋯π interactions researchgate.net |
| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | Pyrrolidine ring: Distorted Envelope | N—H⋯O, C—H⋯O, C—H⋯Br hydrogen bonds, C—H⋯π interactions researchgate.net |
| trans-3-Bromo-2-chloroindan-1-one | Five-membered ring: Envelope | Cl⋯Cl and Br⋯O close contacts, π-π stacking researchgate.net |
Analysis of Intermolecular Interactions via Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgscirp.org This method allows for the detailed examination of close contacts between atoms, which are crucial for understanding crystal packing and stability. nih.govscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule exceeds that of all other promolecules. nih.gov
The analysis of the Hirshfeld surface often involves mapping properties like dnorm, which highlights regions of significant intermolecular contacts. nih.gov Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.govscirp.org
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. scirp.org For instance, in the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing come from H⋯H (36.9%), Br⋯H/H⋯Br (28.2%), and C⋯H/H⋯C (24.3%) interactions. researchgate.net Similarly, for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, the dominant interactions were found to be H⋯H (48.1%), H⋯Br/Br⋯H (15.0%), and H⋯O/O⋯H (12.8%). nih.gov
These analyses demonstrate the importance of various weak interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, in dictating the supramolecular architecture of brominated heterocyclic compounds. researchgate.netscirp.org
The following table presents a breakdown of intermolecular contacts for related compounds as determined by Hirshfeld surface analysis.
| Compound | H⋯H (%) | Halogen⋯H/H⋯Halogen (%) | C⋯H/H⋯C (%) | O⋯H/H⋯O (%) | Other Significant Interactions |
| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one researchgate.net | 36.9 | 28.2 (Br⋯H/H⋯Br) | 24.3 | - | - |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov | 48.1 | 15.0 (Br⋯H/H⋯Br) | - | 12.8 | - |
| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one researchgate.net | - | - | - | 8.8 | C—H⋯π, Br⋯C/C⋯Br (1.8%), F⋯O/O⋯F (0.6%), F⋯C/C⋯F (0.6%) |
Future Directions and Emerging Research Avenues for 3 Bromo 1,2,5,6 Tetrahydropyridin 2 One
Development of Sustainable and Green Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. For 3-bromo-1,2,5,6-tetrahydropyridin-2-one and related lactams, future research will focus on minimizing waste, avoiding hazardous reagents, and improving atom economy.
Key research directions include:
Catalytic Dehydrogenative Condensation: Moving away from multi-step classical syntheses, researchers are exploring iridium-catalyzed dehydrogenative condensation reactions. nih.govcapes.gov.br These methods can construct pyridine (B92270) and related heterocyclic cores directly from simple, often bio-derived, amino alcohols. nih.govcapes.gov.br Applying this concept could lead to the formation of the tetrahydropyridinone ring in a single, atom-economical step that generates only hydrogen gas as a byproduct.
Safer Brominating Agents: Traditional bromination often employs elemental bromine, which is highly toxic and corrosive. A greener approach involves the use of solid, easier-to-handle reagents like N-bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com Future work will optimize the use of NBS and other reagents like 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH) to reduce byproducts and improve reaction efficiency under milder conditions. nih.gov
In-Situ Reagent Generation: An advanced green strategy involves the in-situ generation of reactive species, avoiding the handling and storage of hazardous materials. A process for the eco-friendly synthesis of bromobenzene (B47551) utilizes hypobromous acid generated in-situ from a water-soluble brominating reagent activated by a mineral acid. google.com Adapting such a system for the bromination of the tetrahydropyridinone precursor could significantly enhance the safety and sustainability of the synthesis.
Palladium-Catalyzed C-H Lactamization: Another innovative route involves the direct formation of the lactam ring through palladium(II)-catalyzed intramolecular amination of sp2 and sp3 C-H bonds. acs.org Developing a pathway to synthesize the core ring of this compound using this C-H activation approach would represent a significant step forward in synthetic efficiency.
A comparison of potential brominating agents is presented in Table 1.
Table 1: Comparison of Brominating Agents for Lactam Synthesis
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Bromine | Br₂ | Liquid | Highly reactive, inexpensive. | Highly toxic, corrosive, volatile, generates HBr byproduct. orgsyn.org |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Easier to handle, provides a low, constant concentration of Br₂, selective for allylic positions. wikipedia.orgmasterorganicchemistry.com | Can be unstable, may require recrystallization, can lead to side reactions if impure. wikipedia.org |
Exploration of Novel Catalytic Systems for Selective Functionalization
The bromine atom at the C3 position is a synthetic linchpin, enabling a wide array of transformations, particularly transition-metal-catalyzed cross-coupling reactions. wikipedia.org Future research will expand the toolkit of catalytic systems to forge new bonds with greater precision and efficiency.
Emerging areas of focus are:
Palladium-Catalyzed Cross-Coupling: The Suzuki and Negishi reactions are foundational methods for creating new carbon-carbon bonds by coupling organoboron or organozinc reagents with organohalides. nobelprize.org These reactions are highly effective for functionalizing this compound with various aryl, heteroaryl, and alkyl groups at the C3 position. Future work will focus on developing more active catalysts that operate under milder conditions and tolerate a broader range of functional groups.
Nickel and Cobalt Catalysis: While palladium catalysts are dominant, systems based on more earth-abundant metals like nickel and cobalt are gaining traction. Cobalt-catalyzed cross-coupling reactions have been successfully applied to 3-bromo-β-lactams, demonstrating their potential for functionalizing lactam systems. researchgate.net Similarly, nickel-catalyzed asymmetric cross-couplings can create chiral centers, a highly desirable feature for pharmaceutical applications. organic-chemistry.org
Direct C-H Functionalization: Beyond displacing the bromine atom, novel catalytic methods can activate and functionalize the C-H bonds elsewhere on the tetrahydropyridine (B1245486) ring. Rhodium-catalyzed C-H activation, for example, has been used to prepare highly substituted pyridines and could be adapted to introduce substituents at other positions on the lactam ring, offering a complementary strategy to cross-coupling. nih.gov
Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds. rhhz.net This and related methods could be used to displace the bromine atom with various amines, amides, or other nitrogen-containing nucleophiles, providing direct access to 3-amino-1,2,5,6-tetrahydropyridin-2-one derivatives.
A summary of emerging catalytic systems is provided in Table 2.
Table 2: Novel Catalytic Systems for Functionalization
| Catalyst System | Metal | Reaction Type | Target Bond | Potential Advantages |
|---|---|---|---|---|
| Suzuki / Negishi | Palladium | Cross-Coupling | C-C | High reliability, broad substrate scope, mild conditions. nobelprize.org |
| Buchwald-Hartwig | Palladium | Cross-Coupling | C-N | Efficient formation of carbon-nitrogen bonds with a wide range of amines. rhhz.net |
| Fu / Doyle Catalysis | Nickel | Asymmetric Cross-Coupling | C-C (chiral) | Use of a more abundant metal, enables enantioselective synthesis. organic-chemistry.org |
| Beller / Jackstell Catalysis | Cobalt | Cross-Coupling | C-C | Use of an earth-abundant metal, offers alternative reactivity. researchgate.net |
Advanced Mechanistic Investigations of Bromine Reactivity in Lactam Systems
Future mechanistic studies will likely explore:
Cycloaddition Pathways: The precursor to the title compound, an α-bromo vinylketene, can react with imines through competing [2+2] and [4+2] cycloaddition pathways. researchgate.net Detailed computational and experimental studies are needed to fully elucidate how substituents on the ketene (B1206846) and imine steer the reaction toward one pathway over the other, which dictates the final ring structure. researchgate.net
Halo-Lactamization Competition: In syntheses that form the bromo-lactam ring via cyclization (bromo-lactamization), there is often competition between the nitrogen and oxygen atoms of the amide acting as the nucleophile. nih.gov Understanding the factors that govern this "hard-O" versus "soft-N" nucleophilicity is critical for selectively forming the desired lactam ring instead of an undesired lactone or other byproduct. nih.gov
Radical vs. Electrophilic Bromination: When using reagents like N-bromosuccinimide (NBS), bromination can proceed through either a free-radical or an electrophilic pathway depending on the reaction conditions (e.g., presence of radical initiators or acid catalysis). wikipedia.orgyoutube.com Mechanistic studies can pinpoint the optimal conditions to favor the desired pathway and minimize side reactions, such as unwanted addition to the double bond. masterorganicchemistry.com
Lactam Ring Strain and Reactivity: The reactivity of the β-lactam ring is famously tied to its high degree of ring strain, which overcomes the resonance stabilization of the amide bond. frontiersin.orgresearchgate.net While the six-membered δ-lactam ring in this compound is less strained, its conformational flexibility and electronic properties still influence the reactivity of the adjacent C-Br bond. Advanced spectroscopic and computational methods can probe how the lactam structure affects the transition states of subsequent functionalization reactions.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale curiosities to industrially relevant building blocks, synthetic routes must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer solutions to these challenges.
Automated Parallel Synthesis: Automated synthesizers can be used to perform numerous reactions in parallel, enabling the rapid creation of a library of derivatives. nih.govbeilstein-journals.org By reacting this compound with a diverse set of coupling partners in an automated fashion, researchers can quickly explore the structure-activity relationship of the resulting compounds for applications in drug discovery and materials science. This approach has been successfully used to generate large libraries of γ-lactams. nih.govbeilstein-journals.org
Flow Chemistry for Improved Safety and Control: Flow chemistry, where reagents are pumped through a network of tubes rather than being mixed in a large batch reactor, offers superior control over reaction parameters like temperature, pressure, and mixing. This is particularly advantageous for highly exothermic or hazardous reactions, such as certain brominations or reactions involving organometallic reagents. The small reaction volume at any given time significantly enhances safety.
Telescoping Reactions: Flow chemistry enables "telescoping," where the output of one reactor flows directly into the next, allowing for multi-step sequences to be performed continuously without intermediate purification. A future synthesis of a functionalized derivative could involve the formation of the tetrahydropyridinone ring, its subsequent bromination, and a final cross-coupling reaction, all integrated into a single, continuous flow process. This would dramatically reduce waste, manual labor, and production time, making the synthesis highly efficient and scalable.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-1,2,5,6-tetrahydropyridin-2-one, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via bromination of the parent tetrahydropyridinone framework using brominating agents (e.g., HBr or NBS). Purity validation typically involves a combination of techniques:
- 1H/13C NMR to confirm structural integrity and assess proton environments .
- Mass spectrometry (ESI or HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
- Melting point analysis (e.g., 223–225°C for analogous compounds) to assess crystallinity and impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H NMR in DMSO-d6 resolves tautomeric equilibria (e.g., keto-enol forms), while 13C NMR identifies carbonyl (C=O) and brominated carbons .
- IR Spectroscopy : Peaks near 1700 cm⁻¹ confirm the lactam (C=O) group .
- HRMS : Provides exact mass confirmation (e.g., ±0.1 ppm error) and isotopic distribution for bromine .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation and inhalation risks. Work in a fume hood .
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested or inhaled .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine acts as a leaving group, enabling Pd-catalyzed coupling with boronic acids. Optimize conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) for regioselectivity .
- Buchwald-Hartwig Amination : Bromine facilitates aryl amination; monitor reaction progress via TLC or LC-MS to detect intermediates .
Q. How can contradictory data between spectroscopic and crystallographic structural determinations be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve tautomeric or conformational ambiguities observed in NMR (e.g., dynamic equilibria in solution vs. solid-state structures) .
- Computational Modeling : Compare DFT-optimized geometries with experimental NMR shifts to validate solution-phase structures .
Q. What are the thermal stability profiles of this compound under varying atmospheric conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under N₂ and air (heating rate: 20°C/min) to assess decomposition temperatures and oxidative stability .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) and exothermic/endothermic events .
Q. What mechanistic insights exist for the biological activity of structural analogs of this compound?
- Methodological Answer :
- Piperlongumine Analogs : Compare cytotoxicity profiles of tetrahydropyridinone derivatives (e.g., dose-dependent activity in cancer cells) to infer mechanisms like ROS modulation or senolytic effects .
- SAR Studies : Modify substituents (e.g., bromine position, lactam groups) and assess bioactivity via in vitro assays (e.g., IC₅₀ determination) .
Q. How can tautomeric behavior in solution be experimentally studied for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., keto-enol equilibrium) across temperatures (e.g., 25–80°C) in DMSO-d6 .
- pH-Dependent Studies : Titrate with acid/base to stabilize specific tautomers and characterize via UV-Vis spectroscopy (e.g., λmax shifts) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for brominated tetrahydropyridinones?
- Methodological Answer :
- Recrystallization Solvent Screening : Test polar (ethanol) vs. nonpolar (hexane) solvents to isolate polymorphs .
- PXRD Analysis : Compare diffraction patterns to confirm crystalline phase consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
